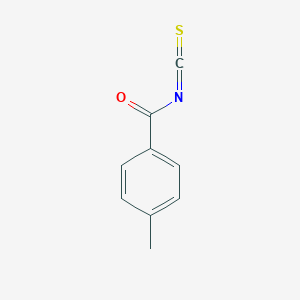

4-Methylbenzoyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCAJUGXEPHWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168446 | |

| Record name | 4-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16794-68-6 | |

| Record name | 4-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16794-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylbenzoyl Isothiocyanate: A Technical Guide for Researchers

CAS Number: 16794-68-6

This technical guide provides an in-depth overview of 4-Methylbenzoyl isothiocyanate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential mechanisms of action through key signaling pathways.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound with the molecular formula C₉H₇NOS.[1] Its properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 16794-68-6 | [1] |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [1] |

| Appearance | Not specified | |

| Purity | ≥95% (typical) |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Melting Point | 100 | °C | [2] |

| Boiling Point | 283.9 at 760 mmHg | °C | [2] |

| Density | 1.11 | g/cm³ | [2] |

| Flash Point | 125.5 | °C | [2] |

| Vapor Pressure | 0.00307 at 25°C | mmHg | [2] |

| Refractive Index | 1.576 | [2] | |

| LogP (Octanol/Water Partition Coefficient) | 2.238 | ||

| Water Solubility | Log10WS = -3.04 | mol/L |

Table 3: Spectroscopic Data of this compound

| Technique | Key Data Points | Source |

| ¹³C NMR | Data available | [1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 119 | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a general method for the synthesis of acyl isothiocyanates from the corresponding acyl chlorides. This procedure can be adapted for the synthesis of this compound from 4-methylbenzoyl chloride.

Materials:

-

4-Methylbenzoyl chloride

-

Potassium thiocyanate (B1210189) (KSCN)

-

Acetone

-

Dichloromethane (B109758) (CH₂Cl₂)

-

PEG-400 (Polyethylene glycol 400)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a solution of 4-methylbenzoyl chloride (1 equivalent) in a 1:1 mixture of dichloromethane and acetone, add potassium thiocyanate (1 equivalent).

-

Add a few drops of PEG-400 to the reaction mixture to act as a phase-transfer catalyst.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Collect the fractions containing the purified product and evaporate the solvent to yield pure this compound.

-

Dry the final product over anhydrous sodium sulfate.

Potential Biological Activity and Signaling Pathways

Isothiocyanates are a class of compounds known for their potential in cancer chemoprevention and therapy.[3][4] While specific studies on this compound are limited, the biological activity can be inferred from the well-documented mechanisms of other isothiocyanates. The primary modes of action involve the modulation of key cellular signaling pathways, including the Keap1/Nrf2 and NF-κB pathways, and the induction of apoptosis.

Keap1/Nrf2 Pathway

The Keap1/Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[5][6] Isothiocyanates are known to activate this pathway.

Caption: Activation of the Nrf2 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[7][8]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and cell survival.[9] Chronic activation of NF-κB is associated with various cancers. Isothiocyanates have been shown to inhibit this pathway.[10]

Caption: Inhibition of the NF-κB pathway by this compound.

In the canonical pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[11] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Isothiocyanates can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[10][12]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Isothiocyanates are known to induce apoptosis in cancer cells through various mechanisms.

Caption: Induction of apoptosis by this compound.

Isothiocyanates can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[13] They can also modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax.[4][14] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in apoptotic cell death.[13][15]

This technical guide provides a comprehensive starting point for researchers interested in this compound. The provided data and protocols can facilitate further investigation into its chemical and biological properties, and its potential applications in drug discovery and development.

References

- 1. This compound | C9H7NOS | CID 140139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:16794-68-6 | Chemsrc [chemsrc.com]

- 3. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 6. cetjournal.it [cetjournal.it]

- 7. msjonline.org [msjonline.org]

- 8. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 10. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Phenethyl isothiocyanate suppresses receptor activator of NF-kappaB ligand (RANKL)-induced osteoclastogenesis by blocking activation of ERK1/2 and p38 MAPK in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phcog.com [phcog.com]

- 14. 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Methylbenzoyl Isothiocyanate from p-Toluoyl Chloride: A Technical Guide

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: TG-2025-4MBI-PTC Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzoyl isothiocyanate, a valuable intermediate in the development of pharmaceuticals and other biologically active heterocyclic compounds.[1] The primary synthetic route detailed herein involves the nucleophilic acyl substitution reaction of p-toluoyl chloride with an inorganic thiocyanate (B1210189) salt. This document outlines the core reaction principles, presents quantitative data from various synthetic methodologies, provides detailed experimental protocols, and includes visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Reaction Principle

The synthesis of this compound from p-toluoyl chloride is a classic example of nucleophilic acyl substitution.[2] The reaction proceeds via the attack of the nucleophilic thiocyanate ion (SCN⁻) on the electrophilic carbonyl carbon of p-toluoyl chloride. This nucleophilic attack results in the displacement of the chloride ion as a leaving group, forming the desired acyl isothiocyanate product and an inorganic salt byproduct (e.g., potassium chloride).[2][3] The presence of the electron-withdrawing acyl group makes acyl isothiocyanates more reactive than their alkyl counterparts.[1]

Data Presentation: Synthesis Parameters

The efficiency of the synthesis can be influenced by the choice of reagents, solvent, and the potential use of a catalyst. The following table summarizes quantitative data and conditions for the synthesis of aroyl isothiocyanates, which are structurally analogous to this compound.

| Method | Acyl Chloride | Thiocyanate Salt | Solvent System | Catalyst | Temp. | Time | Yield (%) | Reference |

| Standard | Benzoyl Chloride | KSCN | Acetone (B3395972) / CH₂Cl₂ | PEG-400 | 20°C | 2 h | 95% | [4] |

| Standard | Benzoyl Chloride | NH₄SCN | Acetone (dry) | None | RT | ~1 h | - | [5] |

| Phase-Transfer | m-Toluoyl Chloride | KSCN (33% aq.) | Benzene (B151609) | Tetrabutylammonium (B224687) Bromide (3%) | RT | 2 h | 83% | [6] |

| Standard | Benzoyl Chloride | NH₄SCN | Acetonitrile | None | RT | 5 min | - | [7] |

Note: "RT" denotes Room Temperature. Data for benzoyl chloride and m-toluoyl chloride are presented as close analogs.

Mandatory Visualizations

Reaction Pathway

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

General Experimental Workflow

Caption: Standard laboratory workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Standard Synthesis in Anhydrous Acetone

This protocol is adapted from general procedures for the synthesis of aroyl isothiocyanates using potassium thiocyanate.[3][5]

Materials:

-

p-Toluoyl chloride (1 equivalent)

-

Potassium thiocyanate (KSCN), dried (1-1.2 equivalents)

-

Anhydrous acetone

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Drying tube or inert atmosphere setup (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, add dried potassium thiocyanate (1-1.2 eq.).

-

Add anhydrous acetone to the flask to create a suspension.

-

While stirring vigorously, add p-toluoyl chloride (1 eq.) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3] A white precipitate of potassium chloride will form.[3][5]

-

Upon completion, remove the potassium chloride precipitate by filtration.[3]

-

Wash the precipitate with a small amount of anhydrous acetone to recover any residual product.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

-

The crude product, often a viscous yellow oil, can be purified by vacuum distillation if necessary.[3][6]

Protocol 2: Synthesis via Phase-Transfer Catalysis (PTC)

This protocol is based on an efficient method for synthesizing aroyl isothiocyanates that often provides high yields.[6]

Materials:

-

p-Toluoyl chloride (1 equivalent)

-

Potassium thiocyanate (KSCN)

-

Tetrabutylammonium bromide (phase-transfer catalyst, ~3 mol%)

-

Benzene or Toluene

-

Deionized water

Equipment:

-

Two-necked round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Standard glassware for extraction and drying

Procedure:

-

To a two-necked round-bottom flask, add p-toluoyl chloride (1 eq.), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.03 eq.), and benzene (or toluene).

-

Prepare a 33% (w/v) aqueous solution of potassium thiocyanate.

-

While stirring the organic solution vigorously at room temperature, add the aqueous KSCN solution dropwise via a dropping funnel over approximately 5-10 minutes.[6]

-

Continue stirring the biphasic mixture vigorously at room temperature for an additional 2 hours.[6]

-

After the reaction period, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with two small portions of benzene.

-

Combine all organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.[6]

-

Filter to remove the drying agent, and evaporate the solvent under reduced pressure.

-

Isolate the final product by vacuum distillation.[6]

Product Handling and Safety

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The purified product may decompose over time and should be stored under an inert atmosphere (nitrogen) at low temperatures (0°C).[6]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]

- 8. This compound | C9H7NOS | CID 140139 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methylbenzoyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylbenzoyl isothiocyanate (C₉H₇NOS), a molecule of interest in organic synthesis and medicinal chemistry. This document compiles available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control. Detailed experimental protocols for acquiring this data are also presented.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra, some data points are predicted based on established principles of spectroscopy and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.85 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~7.30 | Doublet | 2H | Aromatic H (meta to C=O) |

| ~2.45 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168 | C=O | Expected for an acyl isothiocyanate. |

| ~145 | Aromatic C (para to C=O) | |

| ~135 | Aromatic C (ipso to C=O) | |

| ~130 | Aromatic CH (meta to C=O) | |

| ~129 | Aromatic CH (ortho to C=O) | |

| ~140-150 | -N=C=S | The isothiocyanate carbon signal is often broad and may be difficult to observe ("near-silence") due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus.[1][2] |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100-2000 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1690 | Strong | C=O stretch |

| ~1605, ~1500 | Medium | C=C aromatic ring stretches |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 177 | Low | [M]⁺ (Molecular Ion) |

| 119 | High | [M - NCS]⁺ (Loss of isothiocyanate) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Low | [C₅H₅]⁺ |

The fragmentation pattern is characterized by a prominent peak at m/z 119, corresponding to the stable 4-methylbenzoyl cation formed by the loss of the isothiocyanate group.[3] Further fragmentation of the 4-methylbenzoyl cation leads to the formation of the tropylium (B1234903) ion at m/z 91.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tube

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.

-

Instrumentation Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a spectral width appropriate for the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (e.g., 0-200 ppm). A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

-

This compound sample

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum and identify the fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or direct infusion.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrumentation Setup: The mass spectrometer is typically operated in positive ion mode with electron ionization.

-

Data Acquisition:

-

GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Direct Infusion: The sample solution is directly introduced into the ion source.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

4-Methylbenzoyl Isothiocyanate: A Technical Overview of its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl isothiocyanate is an aromatic acyl isothiocyanate characterized by a p-tolyl group attached to a benzoyl isothiocyanate core. This compound and its class are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the diverse biological activities exhibited by isothiocyanates. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of this compound. Additionally, it details a relevant experimental protocol for its synthesis and explores the well-established signaling pathways through which related isothiocyanates exert their cellular effects.

Chemical Structure and Molecular Properties

This compound possesses the chemical formula C₉H₇NOS[1]. Its structure consists of a benzene (B151609) ring substituted with a methyl group at the para-position and a benzoyl isothiocyanate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [2] |

| CAS Number | 16794-68-6 | [1] |

| XLogP3-AA | 3.6 | [2] |

| Enthalpy of Formation (ΔfH°gas) | 167.46 kJ/mol | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 55.75 kJ/mol | [3] |

| Normal Boiling Point (Tboil) | 636.80 K | [3] |

| Log10 of Water Solubility (log10WS) | -3.04 | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.238 | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of acyl isothiocyanates is the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt. The following protocol, adapted from the synthesis of benzoyl isothiocyanate, can be applied for the preparation of this compound from 4-methylbenzoyl chloride.

Materials:

-

4-Methylbenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

PEG-400 (as a phase-transfer catalyst)

Procedure:

-

To a solution of 4-methylbenzoyl chloride (2 mmol) in a mixture of dichloromethane (15 mL) and acetone (15 mL), add potassium thiocyanate (2 mmol).

-

Add a few drops of PEG-400 to the reaction mixture to catalyze the reaction.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether[4].

Biological Activity and Signaling Pathways

Isothiocyanates, as a class of compounds, are well-documented for their anticancer properties, which are exerted through the modulation of various cellular signaling pathways. While specific studies on this compound are limited, the mechanisms of closely related compounds, such as benzyl (B1604629) isothiocyanate (BITC), provide a strong model for its potential biological effects. The primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and activation of cellular defense mechanisms against oxidative stress.

Induction of Apoptosis

Isothiocyanates can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This is characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. Furthermore, isothiocyanates can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis[5][6].

Nrf2-Mediated Antioxidant Response

Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[7][8]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of phase II detoxification enzymes and antioxidant proteins, such as Glutathione S-transferases (GSTs) and Heme oxygenase-1 (HO-1), thereby protecting the cell from oxidative damage[9][10].

Diagram 1: Proposed Signaling Pathway of Isothiocyanate-Induced Apoptosis

Caption: Isothiocyanate-induced apoptosis pathway.

Diagram 2: Nrf2-Keap1 Signaling Pathway Activation by Isothiocyanates

Caption: Activation of the Nrf2 pathway by isothiocyanates.

Conclusion

This compound is a compound with a well-defined chemical structure and properties that suggest potential for biological activity, consistent with the broader class of isothiocyanates. The synthetic route via its acyl chloride is straightforward, making it accessible for further research. The established roles of related isothiocyanates in critical cellular pathways, such as apoptosis and the Nrf2-mediated antioxidant response, provide a solid foundation for investigating the specific therapeutic potential of this compound in areas such as cancer chemoprevention and therapy. Further in-depth studies are warranted to fully elucidate its unique biological profile and potential applications in drug development.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methylbenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl isothiocyanate is a versatile aromatic acyl isothiocyanate that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its reactivity, characterized by the electrophilic carbon atoms of both the carbonyl and isothiocyanate moieties, allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, including its synthesis, reactions with various nucleophiles, and its application in the construction of diverse heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and drug development.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt. The acyl isothiocyanate is often generated in situ and used directly in subsequent reactions due to its reactivity.

Experimental Protocol: In-situ Generation of this compound

To a solution of 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone (B3395972), an equimolar amount of potassium thiocyanate (KSCN) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a precipitate of potassium chloride. The resulting solution/suspension of this compound is typically used without isolation for subsequent reactions.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the susceptibility of its electrophilic centers to nucleophilic attack. These reactions are fundamental to the synthesis of a wide range of derivatives, many of which are precursors to biologically active molecules.

Reaction with Amines: Synthesis of N-Acylthioureas

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

General Reaction Scheme:

Caption: Reaction of this compound with an amine.

Experimental Protocol: Synthesis of 1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea [1]

-

In-situ formation of this compound: 4-Methylbenzoyl chloride (1.55 g, 10 mmol) is dissolved in 50 mL of anhydrous acetone. To this solution, potassium thiocyanate (0.97 g, 10 mmol) is added, and the mixture is refluxed for 30 minutes.

-

Reaction with amine: After cooling the mixture to room temperature, a solution of sulfanilamide (B372717) (1.72 g, 10 mmol) in 20 mL of acetone is added dropwise with continuous stirring.

-

Reaction completion and work-up: The reaction mixture is refluxed for an additional 90 minutes. After cooling, the mixture is poured into ice-cold water.

-

Purification: The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea.[1]

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Sulfanilamide | 1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | Good | Not Reported | IR, 1H NMR, 13C NMR, MS, X-ray crystallography[1] |

| p-Toluidine | 1-(4-Methylbenzoyl)-3-(p-tolyl)thiourea | Data not available | Data not available | Data not available |

Table 1: Reaction of this compound with Amines

Spectroscopic Data for a Representative N'-(4-methylbenzoyl)thiourea Derivative:

A new thiourea (B124793) compound with the general formula Me-C6H4C(O)NHC(S)NHC6H4-OC8H17 has been synthesized and characterized.[2] The IR spectrum of this N′-(4-methylbenzoyl)thiourea (MBTU) derivative shows characteristic bands for N-H stretching, C=O stretching, and C=S stretching.[2] The 1H NMR spectrum displays signals for the aromatic protons, the protons of the octyloxy group, and the N-H protons.[2]

Reaction with Hydrazines: Synthesis of Thiosemicarbazides and Triazoles

This compound reacts with hydrazine (B178648) derivatives to form N-acylthiosemicarbazides. These intermediates can be readily cyclized to form various heterocyclic systems, most notably 1,2,4-triazole-3-thiones.[3][4][5]

General Reaction and Cyclization Scheme:

Caption: Synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 1-Phenyl-5-p-tolyl-1,2-dihydro-[2][3][4]triazole-3-thione [3]

-

Synthesis of this compound: A mixture of 4-methylbenzoyl chloride and ammonium (B1175870) thiocyanate is reacted to generate this compound.[3]

-

Reaction with phenylhydrazine (B124118): The in situ prepared this compound is then reacted with phenylhydrazine in acetone.[3]

-

Cyclization: The resulting thiosemicarbazide (B42300) intermediate undergoes cyclization upon heating to yield 1-phenyl-5-p-tolyl-1,2-dihydro-[2][3][4]triazole-3-thione.[3] The product can be further functionalized.[3]

| Hydrazine Reactant | Product | Yield (%) | Spectroscopic Data |

| Phenylhydrazine | 1-Phenyl-5-p-tolyl-1,2-dihydro-[2][3][4]triazole-3-thione | Good | IR, NMR[3] |

Table 2: Reaction of this compound with Hydrazine

Reaction with Alcohols and Thiols

While less common than reactions with amines, acyl isothiocyanates can react with alcohols and thiols to form N-acyl O-alkyl thiocarbamates and N-acyl S-alkyl dithiocarbamates, respectively. These reactions often require specific conditions to proceed efficiently.

General Reaction Schemes:

Caption: Reactions with alcohols and thiols.

Application in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

Synthesis of Thiadiazoles

Acyl isothiocyanates can be utilized in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. One common route involves the reaction with thiosemicarbazide followed by cyclization.

Workflow for Thiadiazole Synthesis:

Caption: General workflow for 1,3,4-thiadiazole synthesis.

Specific experimental protocols for the synthesis of thiadiazoles starting from this compound are not well-documented, presenting an opportunity for synthetic exploration.

Synthesis of Thiazoles

The reaction of acyl isothiocyanates with compounds containing an active methylene (B1212753) group, such as ethyl aminocyanoacetate, can lead to the formation of thiazole (B1198619) derivatives.

While a specific protocol for this compound is not available, the general reaction involves the initial nucleophilic attack of the active methylene compound on the isothiocyanate carbon, followed by intramolecular cyclization and dehydration.

Cycloaddition Reactions

The heterocumulene nature of the isothiocyanate group allows this compound to participate in cycloaddition reactions, providing access to a range of heterocyclic systems. For example, [3+2] cycloaddition reactions with 1,3-dipoles like diazomethane (B1218177) can, in principle, lead to the formation of five-membered heterocyclic rings. However, specific examples and detailed experimental protocols involving this compound in such reactions are currently limited in the scientific literature.

Biological Significance and Signaling Pathways

While specific studies on the biological signaling pathways directly modulated by this compound are not available, isothiocyanates as a class are known to interact with multiple cellular signaling pathways. These interactions are often initiated by the covalent modification of sulfhydryl groups on proteins, including key signaling molecules and transcription factors.

General Signaling Pathways Modulated by Isothiocyanates:

Isothiocyanates have been shown to induce apoptosis, modulate inflammatory responses, and affect cell cycle progression through various signaling cascades.

Caption: Generalized signaling pathways affected by isothiocyanates.

It is plausible that this compound and its derivatives could exhibit similar biological activities by interacting with these or related pathways. This remains a promising area for future research in drug discovery and development.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its key reactions, particularly with nitrogen nucleophiles, provide efficient routes to N-acylthioureas and a variety of heterocyclic compounds. While the fundamental reactivity of this compound is established, there remain opportunities for further exploration, especially in the detailed investigation of its reactions with a broader range of nucleophiles, its participation in cycloaddition reactions, and the elucidation of the biological activities and mechanisms of action of its derivatives. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties and Synthesis of 4-Methylbenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties and a detailed experimental protocol for the synthesis of 4-Methylbenzoyl isothiocyanate (C₉H₇NOS), a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.

Core Physical Properties

| Property | Value | Source |

| Calculated Boiling Point | 363.65 °C (636.80 K) | Cheméo[1] |

| Molecular Weight | 177.22 g/mol | PubChem[2] |

Note: The boiling point is a calculated value and should be considered an estimate. Experimental verification is recommended for applications sensitive to this parameter.

Experimental Protocol: Synthesis of this compound

The following protocol describes a plausible method for the synthesis of this compound from 4-methylbenzoic acid. This procedure is adapted from established methods for the synthesis of similar acyl isothiocyanates.

Principle:

The synthesis involves the conversion of a carboxylic acid (4-methylbenzoic acid) into an acyl isothiocyanate. A common route for this transformation is the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt.

Materials and Reagents:

-

4-Methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724), acetone (B3395972), toluene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Rotary evaporator

-

Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

-

Formation of 4-Methylbenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 4-methylbenzoic acid.

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. The completion of the reaction can be monitored by the dissolution of the solid 4-methylbenzoic acid.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride is obtained as the residue.

-

-

Formation of this compound:

-

In a separate flask, prepare a suspension of dried potassium thiocyanate (or sodium thiocyanate) in an anhydrous aprotic solvent like acetonitrile or acetone under an inert atmosphere.

-

Dissolve the crude 4-methylbenzoyl chloride from the previous step in the same anhydrous solvent.

-

Add the solution of 4-methylbenzoyl chloride dropwise to the suspension of the thiocyanate salt with vigorous stirring at room temperature or slightly elevated temperature.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the isothiocyanate peak around 2000-2100 cm⁻¹).

-

After the reaction is complete, the precipitated inorganic salt (KCl or NaCl) is removed by filtration.

-

-

Purification:

-

The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Safety Precautions:

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Isothiocyanates can be lachrymatory and irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride and the product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

This guide provides foundational information for researchers working with this compound. Further experimental investigation is encouraged to establish a more comprehensive physicochemical profile of this compound.

References

A Technical Guide to Commercial Sourcing of 4-Methylbenzoyl Isothiocyanate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 4-Methylbenzoyl isothiocyanate (CAS No. 16794-68-6), a key reagent in various research and development applications. This document offers a comparative analysis of product specifications from various vendors, guidance on safe handling and storage, and a representative experimental protocol for its use in the synthesis of thiourea (B124793) derivatives.

Introduction to this compound

This compound is an aromatic acyl isothiocyanate that serves as a valuable building block in organic synthesis. Its electrophilic isothiocyanate group readily reacts with nucleophiles such as primary amines to form stable thiourea linkages. This reactivity makes it a useful reagent in the development of novel small molecules for drug discovery, agrochemicals, and material science. The presence of the p-tolyl group can impart specific steric and electronic properties to the resulting derivatives, influencing their biological activity and physical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Source |

| CAS Number | 16794-68-6 | [1] |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [1] |

| Appearance | Not specified by most suppliers, likely a solid or liquid | |

| Boiling Point | 283.9°C at 760 mmHg | [2] |

| Melting Point | ~100°C | [2] |

| Density | 1.11 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like THF and acetonitrile | |

| logP | 2.238 | [2] |

Commercial Suppliers and Product Specifications

A wide range of chemical suppliers offer this compound for research purposes. The following tables provide a comparative summary of offerings from prominent suppliers in North America, Europe, and Asia. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

North American Suppliers

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Abound Chem | AB027334 | 95% | 250 mg, 1 g | $40.00 (250 mg), $117.00 (1 g) |

| Santa Cruz Biotechnology | sc-232598 | Not Specified | Inquire | Inquire |

European Suppliers

| Supplier | Product Number | Purity | Available Quantities | Price (EUR) |

| CymitQuimica (distributor for Apollo Scientific) | 54-OR322297 | ≥95% | Inquire | Inquire |

| SciSupplies | F009518-1G | 98.0% | 1 g | €42.59 |

Asian Suppliers

A broad selection of suppliers for this compound can be found in Asia, with many listed on online chemical directories. The following table provides a representative sample.

| Supplier (Platform) | Purity | Available Quantities |

| Wuhan Chemwish Technology Co., Ltd. (ChemicalBook) | 98% | 1g, 5g, 25g, 50g, 100g, 500g |

| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. (ChemicalBook) | 98% | 1g, 5g, 25g, 50g, 100g, 1kg |

| Hangzhou Sage Chemical Co., Ltd. (ChemicalBook) | 98% | 1g, 5g, 100g, Bulk |

Safety, Handling, and Storage

This compound is classified as an irritant.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Use only in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]

Experimental Protocol: Synthesis of a Thiourea Derivative

The following is a general protocol for the synthesis of a N,N'-disubstituted thiourea using an aryl isothiocyanate like this compound and a primary amine. This protocol is adapted from established methods for thiourea synthesis.[6]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF) or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Workflow and Logical Diagrams

The following diagrams illustrate the procurement and experimental workflow for utilizing this compound in research.

Caption: Procurement workflow for acquiring this compound.

Caption: Experimental workflow for the synthesis of a thiourea derivative.

This guide provides a foundational resource for researchers interested in utilizing this compound. For the most accurate and up-to-date information, direct consultation with the suppliers is always recommended.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:16794-68-6 | Chemsrc [chemsrc.com]

- 3. This compound | C9H7NOS | CID 140139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SDS of 4-Methyl-Benzoyl Isothiocyanate, Safety Data Sheets, CAS 16794-68-6 - chemBlink [ww.chemblink.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. benchchem.com [benchchem.com]

Stability and Storage of 4-Methylbenzoyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl isothiocyanate is a reactive organic compound with significant potential in medicinal chemistry and organic synthesis. As a member of the acyl isothiocyanate family, its utility as a precursor for nitrogen- and sulfur-containing heterocycles, many of which exhibit biological activity, necessitates a thorough understanding of its stability and appropriate handling procedures. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for researchers to conduct their own stability assessments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₇NOS |

| Molecular Weight | 177.22 g/mol [1] |

| Appearance | Yellow or orange liquid |

| Boiling Point | 283.9°C at 760 mmHg |

| Density | 1.11 g/cm³ |

Stability Profile

The stability of this compound is critically influenced by environmental factors, particularly moisture. The electrophilic nature of the carbon atom in the isothiocyanate group (-N=C=S), enhanced by the electron-withdrawing 4-methylbenzoyl group, makes it susceptible to nucleophilic attack.

Key Stability Considerations:

-

Moisture Sensitivity: this compound is highly sensitive to moisture.[2] Hydrolysis is a primary degradation pathway, where water acts as a nucleophile, leading to the formation of unstable intermediates that can further decompose. One documented hydrolysis product of the related benzoyl isothiocyanate is benzamide.[3]

-

Solvent Compatibility: The choice of solvent is crucial for maintaining the integrity of this compound.

-

Recommended Solvents: Anhydrous aprotic solvents are recommended for dissolving and storing the compound. These include:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetonitrile

-

Chloroform

-

Acetone

-

-

Incompatible Solvents: Protic solvents, especially those with nucleophilic groups like alcohols (e.g., methanol, ethanol), should be avoided for long-term storage as they can react with the isothiocyanate group to form inactive thiocarbamate derivatives.[4]

-

-

Incompatible Materials: Contact with the following substances should be avoided to prevent degradation and potentially hazardous reactions:

-

Strong oxidizing agents

-

Strong bases

-

Alcohols

-

Amines

-

Ammonia

-

Acids[5]

-

-

Light Sensitivity: While not extensively documented for this specific compound, it is general good practice to protect reactive organic compounds from light to prevent photochemical degradation.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[2] | Minimizes degradation reactions which are often accelerated by heat. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and other atmospheric contaminants. |

| Location | Store in a well-ventilated area away from heat sources, open flames, and incompatible materials.[5] | Ensures safety and prevents accidental reactions. |

Potential Degradation Pathways

Based on the known reactivity of isothiocyanates, the primary degradation pathway for this compound is hydrolysis. The proposed mechanism involves the nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of a thiocarbamic acid intermediate, which is unstable and can decompose to form 4-methylbenzylamine (B130917) and carbon dioxide. Another potential product from the hydrolysis of the benzoyl group is 4-methylbenzoic acid.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, the following experimental protocols can be adapted.

Protocol for Assessing Hydrolytic Stability using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution at a specific pH and temperature.

Materials:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Buffer solution of desired pH (e.g., phosphate (B84403) buffer for pH 7)

-

Internal standard (a stable compound that does not react with the isothiocyanate or its degradation products)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous acetonitrile.

-

Prepare a stock solution of the internal standard in anhydrous acetonitrile.

-

-

Reaction Setup:

-

In a thermostated vial, add the buffer solution.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM).

-

Simultaneously, add the internal standard.

-

-

Time-Course Analysis:

-

At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC.

-

Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point relative to the internal standard.

-

Plot the concentration of this compound versus time.

-

Determine the half-life (t₁/₂) of the hydrolysis reaction.

-

Caption: Experimental workflow for hydrolytic stability assessment.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

TGA instrument

-

Sample pan (e.g., aluminum or platinum)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).

-

-

Data Collection and Analysis:

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

-

Conclusion

This compound is a valuable but reactive compound that requires careful handling and storage to maintain its integrity. The primary stability concerns are its sensitivity to moisture and incompatibility with nucleophilic reagents. By adhering to the recommended storage conditions—cool, dry, and under an inert atmosphere—researchers can significantly extend the shelf life of this compound. For applications requiring detailed stability information, the provided experimental protocols for hydrolytic and thermal stability assessment offer a robust framework for generating the necessary quantitative data. This knowledge is essential for the successful application of this compound in research and drug development.

References

- 1. This compound | C9H7NOS | CID 140139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzoyl isothiocyanate CAS#: 532-55-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. benchchem.com [benchchem.com]

- 8. 4-methyl thiobutyl isothiocyanate, 4430-36-8 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Synthesis of 4-Methylbenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methylbenzoyl isothiocyanate, a key intermediate in the development of various pharmaceutical and bioactive molecules. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound belongs to the class of acyl isothiocyanates, which are highly reactive and versatile building blocks in organic synthesis. The presence of both an electrophilic carbonyl group and the isothiocyanate moiety allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds, thioureas, and other derivatives with potential therapeutic applications. A robust and efficient synthesis of this compound is therefore of significant interest to the scientific community.

Primary Synthetic Route

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt. This reaction is typically carried out in an anhydrous aprotic solvent.

The general reaction scheme is as follows:

Where M can be potassium (K), sodium (Na), or ammonium (B1175870) (NH₄). The choice of the cation and the solvent can influence the reaction rate and yield.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. The first is a general method adapted from the synthesis of the closely related benzoyl isothiocyanate, and the second describes an in-situ preparation.

Synthesis and Isolation of this compound

This protocol is adapted from the synthesis of benzoyl isothiocyanate and is expected to provide good yields of the target compound.

Materials:

-

4-Methylbenzoyl chloride

-

Potassium thiocyanate (KSCN), dried

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Acetone (B3395972), anhydrous

-

Polyethylene glycol 400 (PEG-400)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-methylbenzoyl chloride (1 equivalent) in a 1:1 mixture of anhydrous dichloromethane and anhydrous acetone.

-

To this solution, add finely ground and dried potassium thiocyanate (1 to 1.2 equivalents).

-

Add a catalytic amount of PEG-400 (e.g., a few drops).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the isothiocyanate peak at approx. 2000-2100 cm⁻¹).

-

Upon completion of the reaction, the precipitated potassium chloride is removed by filtration.

-

The filter cake is washed with a small amount of anhydrous acetone or dichloromethane.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by vacuum distillation or crystallization.

In-situ Preparation of this compound for Subsequent Reactions

In many applications, this compound is not isolated but is generated in-situ and used directly in the next synthetic step.

Materials:

-

4-Methylbenzoyl chloride

-

Potassium thiocyanate (KSCN), dried

-

Acetone, anhydrous

Procedure:

-

In a reaction vessel, dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone.

-

Add dried potassium thiocyanate (1 to 1.2 equivalents) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored as described in the previous protocol.

-

Once the formation of this compound is complete, the resulting solution/suspension can be directly used for the subsequent reaction by adding the next reagent.

Quantitative Data

The following table summarizes the typical reaction parameters for the synthesis of this compound based on analogous preparations.

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzoyl chloride | General Knowledge |

| Reagent | Potassium Thiocyanate (KSCN) | [1] |

| Solvent | Dichloromethane/Acetone or Acetone | [1] |

| Catalyst | PEG-400 (optional) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Yield | >90% (expected based on analogs) | [1] |

Mandatory Visualizations

General Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

Caption: Logical relationship of reactants and products in the synthesis.

References

Methodological & Application

Protocol for the Reaction of 4-Methylbenzoyl Isothiocyanate with Primary Amines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(4-methylbenzoyl)-N'-substituted thioureas through the reaction of 4-methylbenzoyl isothiocyanate with various primary amines. This reaction is a fundamental method for creating a diverse library of thiourea (B124793) derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery. They are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The synthesis of N-acylthioureas, such as N-(4-methylbenzoyl)-N'-substituted thioureas, is typically achieved by the reaction of an acyl isothiocyanate with a primary or secondary amine. This protocol focuses on the reaction with primary amines, which readily attack the electrophilic carbon of the isothiocyanate group to form the corresponding thiourea derivative. The in situ generation of this compound from 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt is a common and efficient approach.

Reaction Principle

The synthesis is a two-step, one-pot reaction. First, 4-methylbenzoyl chloride reacts with potassium thiocyanate in an anhydrous solvent, typically acetone (B3395972), to form this compound in situ. Subsequently, a primary amine is added to the reaction mixture. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the stable N-(4-methylbenzoyl)-N'-substituted thiourea product.

Data Presentation

The following table summarizes the reaction of this compound with various primary amines, detailing the specific amine used, the reaction conditions, and the resulting product yields.

| Entry | Primary Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Sulfanilamide | Acetone | Not Specified | Reflux | 85 | [1] |

| 2 | 4-Methylaniline | Acetone | Not Specified | Reflux | High | Inferred from similar syntheses |

| 3 | 4-Chloroaniline | Acetone | Not Specified | Reflux | High | Inferred from similar syntheses |

| 4 | Aniline | Acetone | Not Specified | Reflux | High | Inferred from similar syntheses |

| 5 | Benzylamine | Acetone | Not Specified | Reflux | High | Inferred from similar syntheses |

Note: While specific yields for all primary amines with this compound were not found in a single comprehensive study, the reaction is generally high-yielding for a wide range of aromatic and aliphatic primary amines under the described conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-(4-methylbenzoyl)-N'-substituted thioureas.

Materials:

-

4-Methylbenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Primary amines (e.g., sulfanilamide, 4-methylaniline, 4-chloroaniline, etc.)

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

In situ formation of this compound:

-

To a solution of 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone in a round-bottom flask, add potassium thiocyanate (1 equivalent).

-

Stir the mixture at room temperature for 30-60 minutes. The formation of a white precipitate of potassium chloride indicates the progress of the reaction.

-

-

Reaction with Primary Amine:

-

To the reaction mixture containing the in situ generated this compound, add the desired primary amine (1 equivalent) dissolved in a minimal amount of anhydrous acetone.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to afford the pure N-(4-methylbenzoyl)-N'-substituted thiourea.

-

Characterization:

The structure and purity of the synthesized compounds can be confirmed using standard analytical techniques such as:

-

Melting Point: To determine the purity of the crystalline solid.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, including the C=O, C=S, and N-H stretching vibrations.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Mandatory Visualizations

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of N-(4-methylbenzoyl)-N'-substituted thioureas.

Experimental Workflow:

References

4-Methylbenzoyl isothiocyanate as a building block in heterocyclic synthesis

Application Notes: 4-Methylbenzoyl Isothiocyanate in Heterocyclic Synthesis

Introduction

This compound (C₉H₇NOS) is a versatile bifunctional reagent that serves as a crucial building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring both an electrophilic isothiocyanate group and a carbonyl group, allows for a variety of addition and cyclization reactions. This reactivity makes it an ideal starting material for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, many of which are scaffolds for biologically active compounds.[2][3] These notes detail the application of this compound in the synthesis of key heterocyclic systems such as thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.

Synthesis of N-(4-Methylbenzoyl)thiourea Derivatives

Application: The reaction of this compound with primary or secondary amines is a straightforward and efficient method for producing N,N'-disubstituted thiourea (B124793) derivatives.[4] These thioureas are not only stable final products with potential biological activities, including antioxidant and antimicrobial properties, but also serve as key intermediates for the synthesis of other heterocyclic systems.[2][4][5] The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.[2]

Logical Workflow for Thiourea Synthesis

Caption: General workflow for synthesizing thiourea derivatives.

Experimental Protocol: General Procedure for Thiourea Synthesis [4][5]

-

Preparation of Isothiocyanate: In a round-bottom flask, dissolve 4-methylbenzoyl chloride (1 equivalent) in dry acetone. Add potassium thiocyanate (B1210189) (KSCN) (1 equivalent).

-

Reaction: Reflux the mixture for 1-2 hours. The formation of this compound occurs in situ.

-

Amine Addition: To the cooled reaction mixture, add the desired primary or secondary amine (1 equivalent).

-

Stirring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.

Table 1: Examples of Thiourea Derivatives Synthesis

| Amine Reactant | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Aminoacetophenone | Acetone | 3 hours | ~85% (analog) | [5] |

| 2-Aminobenzothiazole | Ethanol (B145695) | Reflux | ~80-90% (analog) | [6] |

| Various Amines | Acetone | 2-5 hours | 73-89% (analog) | [2][4] |

Note: Yields are based on analogous reactions with 4-methoxybenzoyl isothiocyanate or phenyl isothiocyanate as specific data for the 4-methyl derivative was not available.

Synthesis of 1,2,4-Triazole-3-thione Derivatives

Application: this compound is a key precursor for synthesizing 1,2,4-triazole (B32235) derivatives. The synthesis is typically a two-step process. First, the isothiocyanate reacts with a hydrazine (B178648) derivative to form an N-aroylthiosemicarbazide intermediate.[7] In the second step, this intermediate undergoes base-catalyzed intramolecular cyclization with the elimination of water to yield the 1,2,4-triazole-3-thione ring system.[8] These compounds are investigated for a wide range of biological activities.[8]

Reaction Pathway for 1,2,4-Triazole Synthesis

Caption: Two-step synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol:

Step A: Synthesis of 1-(4-Methylbenzoyl)-4-arylthiosemicarbazide [9]

-

Reaction Setup: Dissolve this compound (1 equivalent) in ethanol.

-

Hydrazine Addition: Add an equimolar amount of the desired arylhydrazine (1 equivalent) to the solution.

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Step B: Cyclization to 1,2,4-Triazole-3-thione [8][10]

-

Base Treatment: Suspend the thiosemicarbazide (B42300) intermediate from Step A (1 equivalent) in an aqueous sodium hydroxide (B78521) solution (e.g., 1-2 M).

-

Reflux: Heat the mixture to reflux for 3-5 hours until a clear solution is formed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with a cold dilute acid (e.g., 1 M HCl).

-

Isolation: Collect the precipitated product by filtration, wash with cold water until neutral, and dry.

-